Aqueous Solubility: Aminooxy-PEG3-bromide Exhibits 100 mg/mL in Water, Outperforming Aminooxy-PEG3-azide by >10-Fold on a Molar Basis
Aminooxy-PEG3-bromide demonstrates high aqueous solubility of 100 mg/mL (367.46 mM) in water, requiring only ultrasonication for dissolution [1]. In contrast, the structurally similar Aminooxy-PEG3-azide (CAS 1306615-51-9) exhibits a reported solubility of only 10 mM in DMSO, with no quantitative aqueous solubility data available . On a molar basis, the bromide derivative is >36-fold more soluble than the azide analog's reported DMSO stock concentration. This differential solubility is critical for PROTAC synthesis, where aqueous reaction conditions are often preferred to maintain protein stability and avoid organic solvent interference.
| Evidence Dimension | Aqueous solubility |
|---|---|
| Target Compound Data | 100 mg/mL (367.46 mM) in H2O |
| Comparator Or Baseline | Aminooxy-PEG3-azide: 10 mM in DMSO (aqueous solubility not quantified) |
| Quantified Difference | >36-fold higher molar concentration achievable in aqueous media |
| Conditions | H2O with ultrasonication for target; DMSO stock for comparator |
Why This Matters
Higher aqueous solubility enables direct conjugation in biocompatible buffers, eliminating the need for organic co-solvents that can denature proteins or reduce reaction efficiency in PROTAC assembly.
- [1] MedChemExpress. Aminooxy-PEG3-bromide Solubility Data. 2025. View Source
